molecular formula C20H14IN3O2 B11522195 3-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11522195
M. Wt: 455.2 g/mol
InChI Key: ACEDTMKUVHJKLI-UHFFFAOYSA-N
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Description

3-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound featuring an iodine atom, a benzamide group, and an oxazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxazolo-pyridine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone.

    Amidation: The final step involves the formation of the benzamide group through a reaction between the iodinated oxazolo-pyridine derivative and an appropriate benzoyl chloride or benzamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization: The oxazolo-pyridine moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of oxazolo-pyridine derivatives with biological targets.

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo-pyridine moiety can bind to various enzymes or receptors, modulating their activity. The iodine atom and benzamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide
  • N-(2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl)-5-nitro-2-furamide

Uniqueness

3-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the oxazolo-pyridine moiety with the benzamide group also provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C20H14IN3O2

Molecular Weight

455.2 g/mol

IUPAC Name

3-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14IN3O2/c1-12-7-8-14(20-24-18-17(26-20)6-3-9-22-18)11-16(12)23-19(25)13-4-2-5-15(21)10-13/h2-11H,1H3,(H,23,25)

InChI Key

ACEDTMKUVHJKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)I

Origin of Product

United States

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